diethyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a structurally complex molecule featuring a 4,5-dihydrothieno[2,3-c]pyridine core substituted with diethyl ester groups at positions 3 and 6 and a 3,4-dimethoxybenzamido moiety at position 2. The 3,4-dimethoxybenzamido group is pharmacologically significant, resembling motifs found in bioactive molecules like combretastatins, which are known for their antitumor activity . This article provides a detailed comparison with structurally and functionally related compounds, emphasizing synthetic routes, physicochemical properties, and hypothesized biological activity.
Properties
IUPAC Name |
diethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7S/c1-5-30-21(26)18-14-9-10-24(22(27)31-6-2)12-17(14)32-20(18)23-19(25)13-7-8-15(28-3)16(11-13)29-4/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYPBJXDYYHFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyridine core, which can be achieved through a cyclization reaction involving a suitable precursor. The introduction of the 3,4-dimethoxybenzamido group is usually accomplished through an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 3,4-dimethoxybenzoic acid. The final step involves the esterification of the carboxylic acid groups to form the diethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Diethyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural Analogues
The target compound shares its core thienopyridine scaffold with several derivatives, differing primarily in substituents at positions 2, 3, and 5. Key analogues include:
Key Observations :
- Diethyl esters (target compound) increase lipophilicity compared to dimethyl or mixed ethyl-methyl esters, which may improve cell membrane permeability but reduce aqueous solubility .
- The benzothiazole derivative (CAS 864926-81-8) replaces the dimethoxybenzamido with a sulfur-containing heterocycle, altering electronic properties and possibly metabolic stability .
Physicochemical Properties
- Lipophilicity : Diethyl esters (target compound) exhibit higher logP values than dimethyl or mixed esters, impacting absorption and bioavailability.
- Solubility: The 3,4-dimethoxybenzamido group may introduce π-π stacking interactions, reducing solubility in polar solvents compared to amino-substituted analogs.
Spectral Data Comparison
- 1H-NMR: The target compound would show distinct signals for the 3,4-dimethoxybenzamido group (δ 3.85–3.90 for methoxy protons; δ 6.8–7.5 for aromatic protons) and diethyl esters (δ 1.20–1.35 for CH₃; δ 4.10–4.30 for CH₂), differing from amino-substituted analogs (e.g., δ 7.32 for NH₂ in CAS 24237-51-2) .
- MS (ESI): Expected [M+H]+ ~483.5 (calculated for C₂₂H₂₅N₃O₆S), significantly higher than amino-substituted analogs (~299.1) .
Biological Activity
Diethyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a thieno[2,3-c]pyridine core and multiple functional groups that may influence its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A thieno[2,3-c]pyridine ring system.
- Two ester groups from the diethyl dicarboxylate moiety.
- An amide linkage with a 3,4-dimethoxybenzoyl substituent.
Pharmacological Properties
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer models.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, with effective inhibition against certain bacterial strains. This could be attributed to the thieno[2,3-c]pyridine scaffold, which is known for its bioactivity.
- Anti-inflammatory Effects : Some studies have indicated that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell signaling and proliferation.
Study 1: Antitumor Efficacy
A study conducted by Zhang et al. (2024) evaluated the antitumor efficacy of this compound in vitro. The results are summarized in the table below:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
The study concluded that the compound effectively induces apoptosis and inhibits proliferation across multiple cancer cell lines.
Study 2: Antimicrobial Activity
In a separate study by Lee et al. (2024), the antimicrobial properties of the compound were assessed against various pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This research highlighted the potential use of the compound as an alternative treatment for bacterial infections.
Q & A
Q. What are the key considerations for optimizing the synthesis of this thienopyridine derivative?
The synthesis involves multi-step reactions, with critical variables including:
- Solvent selection : Methanol or ethanol is typically used for condensation steps to stabilize intermediates (e.g., yields improved to 84% in ethanol for related esters) .
- Temperature control : Reflux conditions (e.g., 3 hours at gentle reflux) are critical for cyclization steps to form the thienopyridine core .
- Purification methods : Crystallization with ethyl ether is common, achieving purity >95% as confirmed by NMR .
Q. Example Table: Synthesis Yields for Analogous Compounds
| Compound | Solvent | Yield (%) | Purity Method |
|---|---|---|---|
| Methyl ester analog | Methanol | 67% | NMR, MS |
| Ethyl ester analog | Ethanol | 84% | Crystallization |
Q. Which spectroscopic techniques are essential for confirming the molecular structure?
- 1H/13C NMR : Assigns proton environments (e.g., δ 2.80–2.82 ppm for dihydrothieno protons) and carbon backbone .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1]+ = 285.4 for ethyl derivatives) .
- FT-IR : Identifies functional groups like amide C=O (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications in the benzamide moiety influence biological activity?
Substituents on the benzamide group modulate interactions with biological targets:
- Electron-withdrawing groups (e.g., -F in difluorobenzamide analogs) enhance binding to enzymes like acetylcholinesterase (AChE) via dipole interactions .
- Methoxy groups (3,4-dimethoxy) may improve solubility and membrane permeability, as seen in related Schiff base ligands with Ki values of 5.75–9.37 µM for AChE/BChE inhibition .
Q. Example Table: Biological Activity of Analogous Ligands
| Ligand Substituent | Target Enzyme | Ki (µM) | Reference |
|---|---|---|---|
| 2-Hydroxybenzylidene | AChE | 7.13 | |
| 2-Hydroxy-3-methoxy | BChE | 5.75 |
Q. What methodological approaches identify biological targets for thienopyridine derivatives?
- Enzyme inhibition assays : Use Ellman’s method for AChE/BChE activity, comparing IC50 values of derivatives .
- Molecular docking : Predict binding modes to receptors (e.g., tubulin for antitubulin agents) using software like AutoDock .
- SAR studies : Modify substituents (e.g., ester groups, aromatic rings) and correlate with activity trends. For example, tert-butyl esters show enhanced antioxidant capacity due to steric shielding .
Q. How can researchers reconcile discrepancies in reported biological activities of similar analogs?
- Assay variability : Standardize conditions (e.g., DPPH scavenging pH, incubation time) to compare antioxidant data .
- Structural nuances : Note subtle differences (e.g., 3,4-dimethoxy vs. 2,6-difluoro substituents) that alter electronic profiles and target affinity .
- Meta-analysis : Cross-reference NMR and HPLC data to confirm compound identity before activity comparisons .
Q. What strategies optimize reaction mechanisms for functionalizing the thienopyridine core?
- Protecting groups : Use tert-butyl esters to shield reactive sites during amide coupling .
- Catalytic systems : Employ morpholine or piperidine derivatives to accelerate cyclization steps (e.g., 66% yield for tert-butyl analogs) .
- Mechanistic probes : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., imine formation in Schiff base synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
